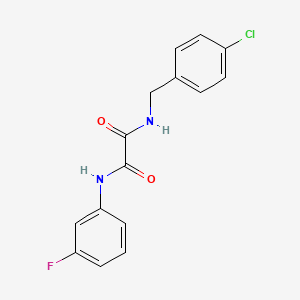![molecular formula C22H16FN B4935219 4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, commonly known as BFCQ, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BFCQ belongs to the class of heterocyclic compounds and is structurally similar to other quinoline derivatives.
Wirkmechanismus
The mechanism of action of BFCQ is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and signaling pathways. For example, BFCQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. BFCQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
BFCQ has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. BFCQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BFCQ has been shown to exhibit antiviral and antifungal properties, making it a potential candidate for the development of new antiviral and antifungal drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BFCQ is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, BFCQ has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug discovery and development. However, one of the limitations of BFCQ is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of BFCQ. One potential area of research is the development of new anticancer drugs based on the structure of BFCQ. Another potential area of research is the use of BFCQ as a fluorescent probe for imaging studies. In addition, further studies are needed to fully understand the mechanism of action of BFCQ and its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of BFCQ involves several steps, including the preparation of 2-(2-fluorophenyl)benzoxazole, followed by the cyclization of the intermediate with 1,3-cyclopentadiene. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of BFCQ has been reported in several publications, and the yields obtained are generally moderate to good.
Wissenschaftliche Forschungsanwendungen
BFCQ has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties. BFCQ has also been investigated for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
12-(2-fluorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-4,6-8,11-13H,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNEMNFZVFITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)


![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
